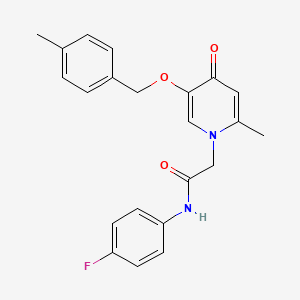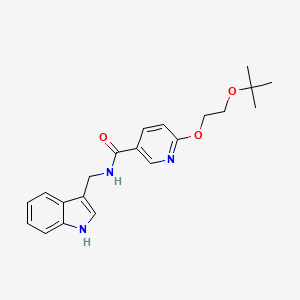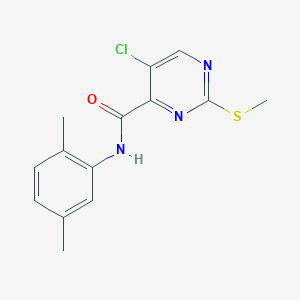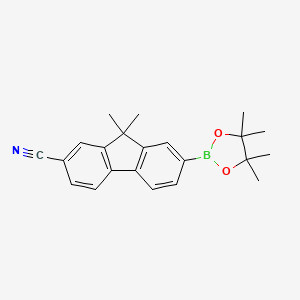![molecular formula C13H10ClN3OS B2762481 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 1396875-27-6](/img/structure/B2762481.png)
5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a member of the pyrazolopyridine family and is known to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Bioimaging
This compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic for optical applications. They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be tailored by substituting different groups at specific positions on the fused ring .
Chemosensors
The heterocyclic nature of this compound, with its nitrogen and sulfur atoms, makes it a potential chelating agent for ions. This characteristic is beneficial for the development of chemosensors that can detect the presence of various ions in a solution, which is crucial for environmental monitoring and industrial process control .
Organic Light-Emitting Devices (OLEDs)
Due to their solid-state emission intensities, compounds like 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide can be designed as solid-state emitters for OLEDs. This application is significant in the development of more efficient and durable displays and lighting systems .
Photobleaching Performance
The photobleaching performance of this compound is noteworthy. After continuous excitation, the normalized fluorescence intensities of related dyes decreased by 89–94%, which is a very good performance compared to commercial probes. This makes it suitable for applications where long-term fluorescence is required, such as in certain types of biological assays .
Synthetic Methodology Advantages
The synthetic access methodologies of this compound allow for structural diversity, which is advantageous for creating a wide range of derivatives for various applications. The greener synthetic methods also contribute to more sustainable chemical practices .
Cortisol Sparing CYP11B2 Inhibitor
While not directly related to the exact compound , the pyrazolo[1,5-a]pyridin scaffold is significant in the discovery of cortisol sparing CYP11B2 inhibitors. These inhibitors are promising for lowering arterial blood pressure without affecting cortisol secretion, which is crucial for treating conditions like hypertension .
Green Chemistry Applications
The compound’s potential for reuse in catalytic processes without significant loss of activity aligns with the principles of green chemistry. This application is essential for reducing waste and improving the efficiency of chemical reactions in pharmaceutical and material science research .
Material Science
The molecular structure of 5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide suggests potential applications in material science, particularly in the development of new materials with specific electronic or mechanical properties. Its stability and reactivity could be harnessed for creating novel composites or coatings.
Propiedades
IUPAC Name |
5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-12-5-4-11(19-12)13(18)15-7-9-8-16-17-6-2-1-3-10(9)17/h1-6,8H,7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVMAGWPYQDSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2762404.png)


![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2762411.png)

![N-(5-acetamido-2-methoxyphenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2762414.png)


![2-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762418.png)

